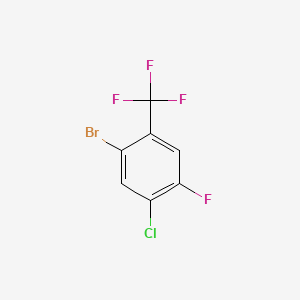

2-Bromo-4-chloro-5-fluorobenzotrifluoride

Description

Significance of Fluorine and Polyhalogenation in Modern Chemical Design

The introduction of fluorine and multiple halogen atoms into organic molecules is a key strategy in modern chemical design. This approach, known as polyhalogenation, can dramatically alter the physicochemical properties of a compound, influencing its stability, lipophilicity, and biological activity.

Role of Trifluoromethyl and Halogen Substituents in Molecular Frameworks

The trifluoromethyl (-CF3) group is a particularly impactful substituent in medicinal chemistry and materials science. numberanalytics.com Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability and membrane permeability. musechem.com The C-F bond is significantly stronger than a C-H bond, making the -CF3 group resistant to metabolic oxidation. musechem.com This substituent is often used as a bioisostere for other groups, like a methyl or chloro group, to modify the electronic and steric profile of a lead compound. patsnap.com

Halogen atoms (fluorine, chlorine, bromine) also play a crucial role in molecular design. Fluorine, being the most electronegative element, can alter the acidity of nearby functional groups and participate in hydrogen bonding, which can enhance binding affinity to biological targets. google.comtcichemicals.com The presence of multiple different halogens on an aromatic ring creates a unique electronic environment and provides multiple sites for further chemical modification through reactions like cross-coupling, allowing for the construction of diverse and complex molecular architectures.

Strategic Importance of Highly Functionalized Aromatic Scaffolds

Highly functionalized aromatic scaffolds are central to the development of new chemical entities. These scaffolds provide a rigid framework upon which various functional groups can be precisely arranged in three-dimensional space. organic-chemistry.org This precise arrangement is critical for optimizing interactions with biological targets, such as enzymes and receptors. researchgate.net The ability to selectively introduce or modify functional groups at specific positions on the aromatic ring is a powerful tool in drug discovery and materials science. chemicalbook.com The development of methods for the efficient and selective functionalization of these scaffolds is an active area of research, as it allows for the rapid generation of libraries of compounds for screening and optimization. organic-chemistry.org

Overview of Research Trajectories for 2-Bromo-4-chloro-5-fluorobenzotrifluoride

While extensive research on a broad range of polyhalogenated benzotrifluorides is ongoing, the specific compound this compound serves as a pertinent example of a highly functionalized aromatic scaffold.

Position of this compound within Current Chemical Research

Currently, this compound is primarily recognized as a valuable building block in synthetic organic chemistry. Its availability from commercial suppliers indicates its utility as a starting material for the synthesis of more complex molecules. The presence of three different halogen atoms (bromine, chlorine, and fluorine) at distinct positions on the benzotrifluoride (B45747) core offers multiple opportunities for selective chemical transformations. For instance, the bromine atom can be selectively targeted for cross-coupling reactions, leaving the chlorine and fluorine atoms untouched for subsequent modifications. This differential reactivity is a key feature that makes such compounds attractive for the construction of intricate molecular frameworks for potential use in pharmaceuticals and agrochemicals.

While specific research articles focusing solely on this compound are not abundant in publicly accessible literature, its structural motifs are found in compounds of interest in medicinal chemistry. The related compound, 2-bromo-5-fluorobenzotrifluoride (B1268043), is used as a starting material for the synthesis of inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD1), which are being investigated for the treatment of type 2 diabetes. nih.gov This suggests that this compound could also serve as a key intermediate for analogous biologically active molecules.

Challenges and Opportunities in the Study of Complex Halogenated Aromatics

However, these challenges are outweighed by the immense opportunities these molecules offer. The development of new and efficient synthetic methods for the preparation of polyhalogenated aromatics is a major area of research. chemicalbook.com Late-stage functionalization, the introduction of functional groups at a late stage in a synthetic sequence, is a particularly promising strategy that allows for the rapid diversification of complex molecules. nih.govarborpharmchem.com The unique electronic properties of these compounds also make them interesting candidates for materials science applications, such as in the development of liquid crystals and polymers with specific optical or electronic properties. google.comnih.gov The continued exploration of the synthesis and reactivity of complex halogenated aromatics will undoubtedly lead to the discovery of new and valuable molecules with a wide range of applications.

Chemical Compound Data

Below are tables detailing the properties of this compound and other compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-Bromo-4-chloro-5-fluoro-1-(trifluoromethyl)benzene |

| CAS Number | Not available |

| Molecular Formula | C₇H₂BrClF₄ |

| Molecular Weight | 275.44 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-chloro-4-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDMGCFYLUUGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.44 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Chloro 5 Fluorobenzotrifluoride

Retrosynthetic Analysis and Strategic Disconnections for 2-Bromo-4-chloro-5-fluorobenzotrifluoride

A retrosynthetic analysis of this compound reveals several potential disconnection points. The choice of which bond to break retrosynthetically depends on the availability of starting materials and the feasibility of the corresponding synthetic reactions.

The synthesis of a molecule with four different substituents on a benzene (B151609) ring—bromo, chloro, fluoro, and trifluoromethyl groups—is a complex task due to the directing effects of these groups in electrophilic and nucleophilic aromatic substitution reactions. The trifluoromethyl group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position. tcichemicals.com Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. researchgate.net Halogens are also deactivating yet ortho-, para-directing for electrophilic substitutions.

The challenge in synthesizing this compound lies in leveraging these electronic effects to achieve the desired substitution pattern. Orthogonal reactivity, where different functional groups can be introduced under distinct reaction conditions without interfering with each other, is a key principle. For instance, electrophilic halogenation (bromination or chlorination) would need to be performed at a stage where the directing effects of the existing substituents favor the desired regiochemistry.

Linear Synthetic Routes:

A linear synthesis would involve the sequential introduction of the halogen substituents onto a pre-existing benzotrifluoride (B45747) or a related precursor. Several patented methods exemplify this approach.

One such route begins with m-fluorobenzotrifluoride. patsnap.comgoogle.com This starting material can be nitrated, followed by reduction of the nitro group to an amine. The resulting amine can then undergo a Sandmeyer-type reaction to introduce the bromine atom, yielding 2-bromo-5-fluorobenzotrifluoride (B1268043). google.com Subsequent chlorination would then lead to the final product. The key challenge in this final step is to control the regioselectivity of the chlorination to obtain the desired this compound isomer.

Another linear approach starts with benzotrifluoride itself. Bromination can be achieved to produce 2-bromobenzotrifluoride (B1265661), which is then fluorinated to give 2-bromo-5-fluorobenzotrifluoride. google.comchemicalbook.com The final chlorination step would again be crucial for the successful synthesis of the target compound.

A third linear strategy involves the direct bromination of m-fluorobenzotrifluoride using a brominating agent in the presence of sulfuric acid. patsnap.com This method has been reported to produce 2-bromo-5-fluorobenzotrifluoride with high yield and purity. patsnap.com

Convergent Synthetic Routes:

A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in the later stages of the synthesis. For a small molecule like this compound, a fully convergent approach is less common. However, one could envision a semi-convergent strategy where a di- or tri-substituted benzene ring is prepared and the trifluoromethyl group is introduced at a later stage. Given the robustness of the trifluoromethyl group and the availability of methods for its direct introduction, linear approaches starting from a trifluoromethylated benzene derivative are generally more practical. tcichemicals.com

Direct and Stepwise Synthesis of this compound

The creation of this compound is typically achieved through a stepwise approach, where halogen atoms are sequentially added to a benzotrifluoride precursor. The order of these additions is crucial for achieving the desired substitution pattern due to the activating or deactivating nature and the ortho-, para-, or meta-directing effects of the substituents present at each stage.

The introduction of bromine and chlorine onto the benzotrifluoride ring is a critical step in the synthesis of the target compound. The choice of halogenation agent and reaction conditions determines the regioselectivity and efficiency of the reaction.

Electrophilic aromatic substitution is a cornerstone of synthesizing halogenated arenes. For substrates like benzotrifluoride derivatives, which are deactivated by the electron-withdrawing trifluoromethyl (-CF3) group, a Lewis acid catalyst is generally required to enhance the electrophilicity of the halogenating agent. wikipedia.orgchemguide.co.uk

A common approach involves the bromination of a chloro-fluorobenzotrifluoride precursor. For instance, the bromination of 4-chloro-benzotrifluoride using bromine in the presence of a catalyst like iron powder yields the m-bromo product. google.com This process highlights the meta-directing effect of the trifluoromethyl group. A similar strategy could be envisioned starting from 4-chloro-3-fluorobenzotrifluoride (B1586537) to introduce the bromine atom at the desired position. The reaction involves the formation of a highly electrophilic complex between the halogen and the Lewis acid, which is then attacked by the aromatic ring. chemguide.co.uk

Table 1: Representative Electrophilic Bromination Conditions

| Starting Material | Brominating Agent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-chlorobenzotrichloride | Bromine | Iron powder | 30 °C | 81% (of 4-chloro-3-bromo-benzotrifluoride) | google.com |

| p-fluorobenzotrifluoride | Bromine | Ferric bromide, Lithium bromide | 35-45°C | >90% purity (of 3-bromo-4-fluorobenzotrifluoride) | |

| m-fluorobenzotrifluoride | Potassium bromate | 70% Sulfuric acid | 45-50°C | >90% (of 2-bromo-5-fluorobenzotrifluoride) | patsnap.com |

Free-radical halogenation typically occurs under UV light or at high temperatures and is characteristic of alkanes and the alkyl side-chains of aromatic compounds. wikipedia.org This type of reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org

While effective for certain industrial syntheses, free-radical halogenation of the aromatic ring is notoriously unselective. wikipedia.org For a complex molecule like this compound, this method would likely lead to a mixture of isomers and poly-halogenated products, making it synthetically impractical for achieving a specific substitution pattern on the aromatic ring. libretexts.org The relative rates of reaction for different halogens vary significantly, with chlorine being moderately fast and bromine being slow. wikipedia.org Due to this lack of selectivity, electrophilic pathways are strongly preferred for the controlled synthesis of specific aromatic isomers. libretexts.orgyoutube.com

Directed halogenation strategies can be employed to control the regioselectivity of the reaction. These methods often involve the use of a directing group on the substrate that coordinates with the halogenating reagent, delivering it to a specific position. While no specific directed halogenation protocols for this compound are detailed in the provided literature, the principle remains a powerful tool in organic synthesis. For example, substituents on an iodobenzene (B50100) pre-catalyst can influence product selectivity in halogenation reactions, steering the outcome towards specific isomers. youtube.com

The introduction of the fluorine atom onto the aromatic ring can be achieved through various methods. For electron-deficient aromatic systems, nucleophilic aromatic substitution is a particularly effective strategy.

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, including fluoride (B91410) ions, onto an aromatic ring. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3) groups, positioned ortho or para to the leaving group. libretexts.orgdoubtnut.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.org

In the context of synthesizing this compound, a plausible route would involve the SNAr reaction on a precursor like 2-bromo-4-chloro-5-nitrobenzotrifluoride. The highly electron-withdrawing nitro group would activate the position for nucleophilic attack by a fluoride source, such as potassium fluoride. This methodology is used in the synthesis of related fluorinated benzotrifluorides. For example, 2-bromobenzotrifluoride can be converted to 2-bromo-5-fluorobenzotrifluoride by reacting it with potassium fluoride in a DMSO solvent. google.comchemicalbook.com The efficiency of SNAr on polyfluoroarenes offers a transition-metal-free method for creating C-F bonds. nih.gov

Table 2: Representative Nucleophilic Aromatic Fluorination (SNAr) Conditions

| Starting Material | Fluorinating Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromobenzotrifluoride | Potassium fluoride, KCoF4 | DMSO | Heating, reflux for 5 hours | 2-Bromo-5-fluorobenzotrifluoride | 96.7% | chemicalbook.com |

| 2,4,6-trinitrochlorobenzene | aq. NaOH | Water | Room Temperature | 2,4,6-trinitrophenol | Not specified | libretexts.org |

| Octafluorotoluene | Phenothiazine, K2CO3 | DMF | 60 °C | 10-(perfluoro-p-tolyl)phenothiazine | 96% | nih.gov |

Fluorination Methodologies

Electrophilic Fluorination Techniques

Electrophilic fluorination is a primary method for the direct introduction of a fluorine atom onto an aromatic ring. This approach utilizes reagents with an electron-deficient fluorine atom (an "F+" source) that can be attacked by an electron-rich aromatic system. google.com For a substrate like a bromo-chloro-benzotrifluoride, which is electron-deficient, this reaction typically requires strong activating conditions.

The most common and user-friendly electrophilic fluorinating agents are those containing a nitrogen-fluorine (N-F) bond. google.comyoutube.com Reagents such as Selectfluor™, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) have become standard due to their stability, safety, and effectiveness compared to highly toxic and reactive alternatives like fluorine gas. google.comyoutube.com The reaction mechanism is believed to proceed through a polar pathway involving the attack of the aromatic ring on the electrophilic fluorine, forming a Wheland intermediate (a σ-complex), which then loses a proton to restore aromaticity. researchgate.net For deactivated aromatic compounds, the presence of a strong acid, such as trifluoromethanesulfonic acid, is often necessary to enhance the electrophilicity of the fluorinating agent and facilitate the reaction. researchgate.netmasterorganicchemistry.com

A plausible synthetic step towards this compound could involve the electrophilic fluorination of a 2-bromo-4-chlorobenzotrifluoride (B1342317) precursor. The directing effects of the existing substituents would be critical in determining the regioselectivity of the fluorine addition.

Table 1: Common Electrophilic Fluorinating (N-F) Agents

| Reagent Name | Acronym | Class |

|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™, F-TEDA-BF₄ | Cationic, N-F |

| N-Fluorobenzenesulfonimide | NFSI | Neutral, N-F |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral, N-F |

This table summarizes key electrophilic fluorinating agents used in modern organic synthesis. google.com

Balz-Schiemann Reaction and Modern Variations

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a method to convert primary aromatic amines into aryl fluorides. wikipedia.orgtaylorfrancis.com The classical procedure involves two main steps: the diazotization of an aromatic amine using nitrous acid in the presence of fluoroboric acid (HBF₄) to form a stable, often isolable, diazonium tetrafluoroborate (B81430) salt, followed by thermal decomposition of this salt to yield the final aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgtaylorfrancis.comscienceinfo.com

This reaction is particularly valuable because direct fluorination of aromatic rings can be aggressive and non-selective. scienceinfo.com However, the traditional Balz-Schiemann reaction has limitations, including the need for high temperatures and the potential hazards associated with isolating explosive diazonium salts. scienceinfo.comresearchgate.net

Modern variations aim to overcome these drawbacks. Innovations include performing the reaction in a single pot without isolating the diazonium intermediate and using alternative fluoride sources. wikipedia.orgresearchgate.net For instance, organotrifluoroborates (RBF₃⁻) can serve as soluble fluoride ion sources, allowing the fluoro-dediazoniation to proceed under much milder conditions. researchgate.net Another approach involves conducting the diazotization with sodium nitrite (B80452) in liquid hydrogen fluoride. wikipedia.org In the synthesis of this compound, a Balz-Schiemann reaction could theoretically be employed to introduce the fluorine atom at the C5 position, starting from a 5-amino-2-bromo-4-chlorobenzotrifluoride precursor.

Table 2: Effect of Organotrifluoroborate on Fluoro-dediazoniation

| Aniline Precursor | RBF₃⁻ Fluoride Source | Solvent | Yield (%) |

|---|---|---|---|

| 4-Nitroaniline | K[p-TolBF₃] | CH₃CN | 91 |

| 4-Bromoaniline | K[p-TolBF₃] | CH₃CN | 80 |

| 2,6-Dimethylaniline | K[CH₃BF₃] | CH₃CN | 80 |

| 4-Cyanoaniline | K[p-TolBF₃] | CH₃CN | 92 |

Data adapted from studies on modern variations of the Balz-Schiemann reaction, demonstrating the effectiveness of potassium organotrifluoroborate salts as fluoride donors in acetonitrile. researchgate.net

Catalytic Approaches in the Synthesis of this compound

Transition Metal-Catalyzed Halogenation

Transition metal catalysis offers powerful and selective methods for forming carbon-halogen bonds, often under milder conditions and with higher functional group tolerance than traditional methods. nih.gov Palladium- and copper-based catalysts are particularly prevalent in aromatic halogenation. nih.gov

For the synthesis of this compound, a key step would be the introduction of the bromine atom at the C2 position. A plausible strategy is the transition metal-catalyzed bromination of a 4-chloro-5-fluorobenzotrifluoride intermediate. Patent literature demonstrates a similar transformation: the bromination of benzotrifluoride to 2-bromobenzotrifluoride using a palladium catalyst in the presence of potassium bromide and cuprous bromide. google.com This suggests that a palladium-catalyzed process could effectively and regioselectively install the bromine atom, directed by the existing substituents on the aromatic ring.

Table 3: Palladium-Catalyzed Bromination of Benzotrifluoride Analogs

| Catalyst | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| PdCl₂(dppf) | KBr, CuBr₂ | 80% H₂SO₄ | 6 | 92.1 |

| PdCl₂(cod) | KBr, CuBr₂ | 60% H₂SO₄ | 8 | 90.9 |

Data from a patented process for the synthesis of 2-bromobenzotrifluoride, illustrating the high efficiency of palladium catalysts for aromatic bromination. google.com

Organocatalytic Systems for Halogen Introduction

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in synthesis, complementing metal-based catalysts. For halogen introduction, organocatalysts typically function by activating either the substrate or the halogenating agent. For instance, a Lewis base catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) can interact with halogen sources such as N-bromosuccinimide (NBS) to facilitate electrophilic halogenation.

While the application of organocatalysis to the direct halogenation of highly substituted and deactivated benzotrifluoride rings is not yet widely reported, the principles offer a promising avenue for future research. Chiral organocatalysts have been successfully employed in the asymmetric fluorination of various substrates, demonstrating the potential for precise control. nih.gov The development of organocatalytic systems for the bromination or chlorination of precursors to this compound could offer advantages in terms of cost, toxicity, and metal contamination in the final product.

Sustainable and Green Chemistry Considerations in the Synthesis of this compound

Solvent-Free or Environmentally Benign Solvent Systems

The principles of green chemistry encourage the reduction or elimination of hazardous substances, including organic solvents, which account for a significant portion of chemical waste. In the synthesis of halogenated aromatics, traditional solvents often include chlorinated hydrocarbons like dichloromethane (B109758) or polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). chemicalbook.compatsnap.com These solvents pose environmental and health risks.

A key development in green solvent technology is the use of benzotrifluoride (BTF) and its derivatives as reaction media. researchgate.netresearchgate.netugent.be BTF is more environmentally friendly than many conventional solvents; it is not classified as a volatile organic compound (VOC) in some jurisdictions and has a low ozone depletion potential. researchgate.net It is relatively inert and can replace solvents like dichloromethane, chloroform, and benzene in a wide range of reactions, including those catalyzed by transition metals. researchgate.netresearchgate.netnih.govcapes.gov.br Its physical properties make it a suitable replacement for many applications.

Another green approach is the use of ionic liquids, which are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. They have been successfully applied to modernize reactions like the Balz-Schiemann process, allowing for simpler product isolation and solvent reuse.

Table 4: Comparison of Conventional and Greener Solvents

| Solvent | Boiling Point (°C) | Key Hazards | Green Alternative |

|---|---|---|---|

| Dichloromethane | 39.6 | Suspected carcinogen, VOC | Benzotrifluoride (BTF) |

| Chloroform | 61.2 | Suspected carcinogen, liver toxicity | Benzotrifluoride (BTF) |

| Dimethyl Sulfoxide (DMSO) | 189 | High boiling point, difficult to remove | Ionic Liquids |

| Benzene | 80.1 | Carcinogen, flammable | Benzotrifluoride (BTF) |

This table highlights common hazardous solvents and their more environmentally benign alternatives applicable to synthetic organic chemistry. researchgate.netresearchgate.net

Energy-Efficient Reaction Conditions

The development of energy-efficient synthetic routes is a cornerstone of modern green chemistry, aiming to reduce the environmental footprint and operational costs of chemical production. For a complex, multi-substituted aromatic compound like this compound, optimizing reaction conditions for energy efficiency is a key consideration in its synthesis. Research in this area focuses on minimizing energy inputs, such as heat and pressure, and reducing reaction times, which collectively contribute to a more sustainable process.

Energy-efficient approaches for the synthesis of halogenated benzotrifluorides and related compounds often involve the use of alternative energy sources, such as microwave irradiation, or advanced reactor technologies like continuous flow systems. These methods offer significant advantages over traditional batch processing, which frequently relies on prolonged heating under reflux.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. youtube.comasianpubs.org By directly coupling with polar molecules in the reaction mixture, microwaves can generate rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov For the synthesis of halogenated aromatic compounds, microwave irradiation can facilitate key steps like nucleophilic substitution or cross-coupling reactions under milder conditions and in shorter durations, thereby conserving energy. mdpi.comnih.gov While specific data for the microwave-assisted synthesis of this compound is not prominently documented, the principles suggest it would be a viable method for enhancing energy efficiency.

Flow Chemistry

Continuous flow chemistry represents another paradigm shift in the energy-efficient synthesis of chemical compounds. nih.gov In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or a microreactor. vapourtec.com This technology offers superior heat and mass transfer, allowing for precise control over reaction parameters and significantly shorter reaction times. nih.gov The high surface-area-to-volume ratio in flow reactors enables rapid heating and cooling, minimizing the energy wasted in heating and maintaining the temperature of large reaction vessels. vapourtec.com Furthermore, the contained and controlled environment of a flow system can allow for the safe handling of hazardous reagents that might be used in the halogenation steps required to produce this compound. nih.gov

Catalysis and Milder Reaction Conditions

The use of highly efficient catalysts is central to developing energy-saving synthetic methods. For the synthesis of compounds like this compound, this could involve catalysts that enable bromination, chlorination, or fluorination steps to occur at or near room temperature, obviating the need for high-energy thermal inputs. For instance, certain palladium-catalyzed cross-coupling reactions or the use of specific brominating agents can proceed under mild conditions. google.com

Illustrative Research Findings

While detailed research findings specifically for the energy-efficient synthesis of this compound are not widely published, the table below conceptualizes how data from comparative studies of different synthetic methods could be presented. Such a table would typically compare reaction parameters and outcomes to highlight the benefits of more energy-efficient approaches.

| Method | Energy Source | Temperature (°C) | Reaction Time | Yield (%) | Energy Consumption (Conceptual) |

|---|---|---|---|---|---|

| Conventional Heating | Oil Bath | 120 | 12 hours | 75 | High |

| Microwave-Assisted | Microwave Irradiation | 120 | 15 minutes | 85 | Low |

| Flow Chemistry | Resistive Heating | 140 | 5 minutes | 90 | Very Low |

| Catalytic (Ambient Temp) | None (Stirring) | 25 | 24 hours | 70 | Minimal |

Reactivity and Reaction Mechanisms of 2 Bromo 4 Chloro 5 Fluorobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Bromo-4-chloro-5-fluorobenzotrifluoride

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for polyhalogenated aromatic compounds activated by electron-withdrawing groups. byjus.com In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The reaction proceeds through an addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of strong electron-withdrawing groups is crucial as they stabilize this anionic intermediate through resonance and/or induction, thereby facilitating the reaction. byjus.commasterorganicchemistry.com

In polyhalogenated systems like this compound, the regioselectivity of SNAr reactions is determined by two main factors: the activating effect of the electron-withdrawing group and the intrinsic ability of the halogen to act as a leaving group. The trifluoromethyl group strongly activates the positions ortho and para to it for nucleophilic attack.

The typical leaving group ability in SNAr reactions follows the order F > Cl > Br > I. nih.gov This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. libretexts.org The reason for this reversal is that the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine provides the strongest inductive electron withdrawal, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

For this compound, the fluorine atom is para to the trifluoromethyl group, while the chlorine is meta and the bromine is ortho. The strong activation at the para position makes the C-F bond the most likely site for nucleophilic attack, despite fluorine being the poorest leaving group in SN1/SN2 contexts.

Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions

| Leaving Group | Relative Reactivity | Rationale |

| F | Highest | Strongest inductive effect polarizes the C-X bond, facilitating nucleophilic attack (rate-determining step). masterorganicchemistry.comnih.gov |

| Cl | Intermediate | Moderate inductive effect and leaving group ability. nih.gov |

| Br | Intermediate | Weaker inductive effect compared to F and Cl. nih.gov |

| I | Lowest | Weakest inductive effect among halogens. nih.gov |

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its influence on SNAr reactivity is profound. The -CF3 group deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic substitution. byjus.commasterorganicchemistry.com

This activation occurs through two mechanisms:

Inductive Effect (-I): The high electronegativity of the fluorine atoms creates a strong dipole, pulling electron density away from the aromatic ring and increasing the electrophilicity of the ring carbons.

Resonance Stabilization (Mesomeric Effect): The -CF3 group helps to delocalize the negative charge of the Meisenheimer intermediate, which is formed during the rate-determining step. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized onto the group. nih.govmasterorganicchemistry.com

In this compound, the -CF3 group is para to the fluorine atom and ortho to the bromine atom, significantly activating both positions for potential substitution.

The mechanism for halogen displacement in this system is the classical SNAr addition-elimination pathway. The process begins with the attack of a nucleophile on a carbon atom bearing a halogen atom, an attack known as ipso substitution. This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily broken in this step. In the second, faster step, the leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored. wikipedia.orgmasterorganicchemistry.com

The stability of the Meisenheimer complex is the key to the reaction's feasibility. For this compound, the negative charge in the intermediate is stabilized by the strong inductive and resonance effects of the trifluoromethyl group, as well as the inductive effects of the remaining halogen atoms.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, often utilizing transition metal catalysts. nih.gov For polyhalogenated substrates like this compound, the differential reactivity of the carbon-halogen bonds can be exploited to achieve selective, site-specific functionalization. The general reactivity order for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf >> C-Cl, with C-F bonds being largely unreactive under standard conditions. tcichemicals.com This selectivity allows the bromine atom to be targeted for coupling while leaving the chlorine and fluorine atoms intact for potential subsequent transformations.

Palladium-catalyzed reactions are central to modern organic synthesis. mdpi.com In the context of this compound, the C-Br bond is the most susceptible to oxidative addition to a Pd(0) complex, which is the initial step in most cross-coupling catalytic cycles. This selective activation enables the introduction of various aryl, alkyl, or other organic fragments at the C-2 position of the ring. The much stronger C-Cl and C-F bonds remain unaffected, providing a handle for orthogonal coupling strategies if desired. beilstein-journals.org

The Suzuki-Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling reactions, valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. nih.govtcichemicals.com The reaction couples an organoboron compound with an organic halide or triflate.

For this compound, the Suzuki-Miyaura coupling would selectively occur at the C-Br bond. The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid/Ester | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation nih.gov |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the catalyst and promotes key steps in the catalytic cycle nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation tcichemicals.com |

| Solvent | Toluene, Dioxane, DMF, n-Butanol | Solubilizes reactants and facilitates the reaction |

This table represents typical conditions for Suzuki-Miyaura reactions involving aryl bromides. Specific conditions for this compound would require experimental optimization.

Palladium-Catalyzed Cross-Coupling Strategies

Heck and Sonogashira Coupling Reactions

The carbon-bromine bond in this compound is the most susceptible site for palladium-catalyzed cross-coupling reactions like the Heck and Sonogashira reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds.

Heck Reaction: In the Heck reaction, an unsaturated halide reacts with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org For this compound, the reaction would be expected to occur selectively at the C-Br bond. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov Similar to the Heck reaction, the greater reactivity of the C-Br bond would direct the coupling to the C2 position of this compound. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to form the carbon-carbon bond. wikipedia.org The relative reactivity of aryl halides in Sonogashira coupling generally follows the order: I > Br > Cl. wikipedia.org

A representative table of expected Heck and Sonogashira reaction partners is provided below.

| Reaction Type | Coupling Partner | Expected Product Structure | Catalyst System (Typical) |

| Heck | Alkene (e.g., Styrene) | 4-chloro-5-fluoro-2-styrylbenzotrifluoride | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | 4-chloro-5-fluoro-2-(phenylethynyl)benzotrifluoride | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |

Stille and Negishi Coupling Variants

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. msu.edu This reaction is known for its tolerance of a wide variety of functional groups. For this compound, the Stille coupling would preferentially occur at the C-Br bond. The reaction mechanism proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org It is a powerful method for forming carbon-carbon bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond makes the former the primary site for the Negishi coupling on this compound. Nickel catalysts can sometimes offer different reactivity and may be employed for coupling with less reactive chlorides, although selectivity for the bromide is generally expected. wikipedia.org

The table below illustrates potential Stille and Negishi coupling reactions.

| Reaction Type | Coupling Partner | Expected Product Structure | Catalyst System (Typical) |

| Stille | Organostannane (e.g., Vinyltributyltin) | 4-chloro-5-fluoro-2-vinylbenzotrifluoride | Pd(PPh₃)₄ |

| Negishi | Organozinc (e.g., Phenylzinc chloride) | 2-phenyl-4-chloro-5-fluorobenzotrifluoride | Pd(PPh₃)₄ or Ni(acac)₂ |

Buchwald-Hartwig Amination and Related C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org For this compound, the amination is expected to take place selectively at the C-Br bond. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. amazonaws.comlibretexts.org The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium amide complex, and subsequent reductive elimination to yield the arylamine product. wikipedia.org

Below is a table summarizing typical conditions for the Buchwald-Hartwig amination.

| Amine Type | Ligand (Typical) | Base (Typical) | Solvent (Typical) | Expected Product |

| Primary Aliphatic Amine | Biarylphosphine ligands (e.g., XPhos, RuPhos) | Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS) | Aprotic polar solvents (e.g., Toluene, Dioxane) | N-alkyl-4-chloro-5-fluoro-2-(trifluoromethyl)aniline |

| Primary Aromatic Amine | Biarylphosphine ligands (e.g., Xantphos, BINAP) | Strong, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄) | Aprotic polar solvents (e.g., Toluene, Dioxane) | N-aryl-4-chloro-5-fluoro-2-(trifluoromethyl)aniline |

| Secondary Amine | Biarylphosphine ligands (e.g., BrettPhos) | Strong, non-nucleophilic bases (e.g., NaOt-Bu) | Aprotic polar solvents (e.g., Toluene, Dioxane) | N,N-dialkyl-4-chloro-5-fluoro-2-(trifluoromethyl)aniline |

Non-Palladium Catalyzed Cross-Coupling (e.g., Nickel, Copper)

While palladium is the most common catalyst for cross-coupling reactions, nickel and copper catalysts offer alternative and sometimes complementary reactivity.

Nickel-Catalyzed Coupling: Nickel catalysts are often more cost-effective than palladium and can be particularly effective for coupling with less reactive aryl chlorides. wikipedia.org In the case of this compound, a nickel catalyst could potentially be used to effect coupling at the C-Cl bond after the more reactive C-Br bond has been functionalized. Nickel-catalyzed couplings can proceed through mechanisms involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in C-N and C-O bond formation. Modern copper-catalyzed cross-coupling reactions often employ ligands to facilitate the process under milder conditions. acs.org Copper catalysis is also prominent in trifluoromethylation and trifluoromethylthiolation reactions of aryl halides. acs.orgd-nb.info For this compound, a copper catalyst could potentially be used for the introduction of various nucleophiles.

Site-Selective Cross-Coupling of Polyhalogenated Arenes

The presence of multiple halogen atoms with different reactivities on the same aromatic ring allows for site-selective cross-coupling reactions. nih.gov The general order of reactivity for carbon-halogen bonds in palladium-catalyzed oxidative addition is C-I > C-OTf > C-Br >> C-Cl > C-F. wikipedia.orglibretexts.orgwwjmrd.comharvard.edu

For this compound, this reactivity difference can be exploited to achieve selective functionalization. A standard palladium-catalyzed reaction, such as a Suzuki, Stille, or Heck coupling, would be expected to react exclusively at the C-Br bond, leaving the C-Cl and C-F bonds intact. nih.gov This allows for a stepwise functionalization approach. After the initial reaction at the C-Br position, more forcing reaction conditions or a different catalyst system (e.g., a nickel catalyst with a specialized ligand) might be employed to react at the C-Cl position. The C-F bond is generally the most inert to oxidative addition and would typically not participate in these cross-coupling reactions. beilstein-journals.org

The table below outlines the expected selectivity in a sequential cross-coupling strategy.

| Step | Reaction | Coupling Site | Rationale |

| 1 | Pd-catalyzed Suzuki Coupling | C-Br | C-Br bond is significantly more reactive than C-Cl and C-F towards Pd(0) oxidative addition. |

| 2 | Ni-catalyzed Kumada Coupling | C-Cl | After functionalization of the C-Br position, a more reactive Ni catalyst system under more forcing conditions can activate the C-Cl bond. |

| 3 | - | C-F | The C-F bond remains unreactive under typical cross-coupling conditions. |

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring.

Directing Effects of Multiple Halogen and Trifluoromethyl Substituents

The benzene (B151609) ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the four substituents.

Halogens (Br, Cl, F): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. However, they are ortho-, para-directors because the lone pairs on the halogen can stabilize the carbocation intermediate (arenium ion) through resonance when the electrophile attacks at the ortho or para positions. libretexts.org

Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. It is strongly deactivating and a meta-director. study.com This is because it destabilizes the arenium ion intermediate, particularly when the positive charge is adjacent to it (as in ortho and para attack). study.com

In this compound, there is only one available hydrogen atom for substitution, located at the C6 position. The directing effects of the various substituents on this position are as follows:

Ortho to: -Br (ortho-, para-director) and -F (ortho-, para-director)

Meta to: -CF₃ (meta-director) and -Cl (ortho-, para-director, but the C6 position is meta to it)

The following table summarizes the directing effects of the substituents on the available C6 position.

| Substituent | Position Relative to C6 | Directing Effect | Influence on C6 Substitution |

| -Br | C2 | Ortho | Directing |

| -CF₃ | C1 | Meta | Directing |

| -Cl | C4 | Meta | Directing |

| -F | C5 | Ortho | Directing |

Influence on Reaction Regioselectivity and Rate

The rate of reactions involving the aromatic ring of this compound is generally decreased due to the cumulative electron-withdrawing nature of the four substituents. The -CF₃ group, in particular, strongly deactivates the ring, making electrophilic aromatic substitution reactions challenging.

Regioselectivity, or the direction of chemical attack, is determined by the directing effects of the substituents.

Trifluoromethyl (-CF₃) group: Strongly deactivating and a meta-director.

In this compound, the sole hydrogen atom is located at the C6 position. Any C-H functionalization would necessarily occur at this position. For reactions involving the substituents themselves, such as nucleophilic aromatic substitution or metal-halogen exchange, the inherent properties of the carbon-halogen bonds are critical. The bond dissociation energies (BDEs) indicate that the C-Br bond is weaker than the C-Cl bond, which in turn is weaker than the C-F bonds. nih.gov This hierarchy suggests that reactions involving halogen cleavage will preferentially occur at the bromine-substituted carbon.

Table 2: Aryl Carbon-Halogen Bond Dissociation Energies (BDEs)

| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Cleavage Reactions |

|---|---|---|

| C-I | ~71.6 | Highest |

| C-Br | ~80.3 | High |

| C-Cl | ~95.5 | Moderate |

| C-F | >116 | Low |

Data derived from studies on 4-halogenated benzotrifluorides. nih.gov

Other Reactivity Pathways

Beyond substitutions at the aromatic ring, the functional groups of this compound open up several other reaction possibilities.

Halogenated benzotrifluorides can undergo reduction reactions where a halogen atom is replaced by a hydrogen atom, a process known as hydrodehalogenation. The selectivity of this reaction is dependent on the specific halogen and the reaction conditions. Based on bond dissociation energies, the C-Br bond is the most susceptible to reductive cleavage, followed by the C-Cl bond. nih.gov

For instance, studies on similar molecules like 4-chloro-3-nitrobenzotrifluoride have shown that reductive dechlorination can be achieved using reagents like sodium borohydride in specific solvent systems. researchgate.net In the case of this compound, mild reducing conditions would be expected to selectively cleave the C-Br bond to yield 4-chloro-3-fluorobenzotrifluoride (B1586537). More forceful conditions would be required to subsequently cleave the C-Cl bond.

Reduction of the trifluoromethyl group itself is also possible but typically requires harsh conditions, such as using low-valent metals or electrochemical methods. nih.gov Such reactions can proceed in a stepwise manner to yield difluoromethyl (-CF₂H) and monofluoromethyl (-CH₂F) groups, although preventing exhaustive defluorination to a methyl group can be a significant challenge. nih.gov

Table 3: Predicted Outcomes of Reduction Reactions

| Reagent/Condition | Predicted Primary Product |

|---|---|

| Mild Catalytic Hydrogenation (e.g., Pd/C, H₂) | 4-Chloro-3-fluorobenzotrifluoride |

| Stronger Reducing Agents (e.g., NaBH₄, high temp) | Mixture including 4-Chloro-3-fluorobenzotrifluoride and 3-fluorobenzotrifluoride |

Metal-halogen exchange is a powerful transformation in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org The reaction rate follows the trend I > Br > Cl, with fluorides being generally unreactive. wikipedia.org

For this compound, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would result in a highly selective exchange at the most reactive site: the C-Br bond. This would generate a lithiated intermediate, 2-lithio-4-chloro-5-fluorobenzotrifluoride. This potent nucleophile can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups at the C2 position. The presence of other halogens (Cl and F) on the ring would remain unaffected under typical metal-halogen exchange conditions. This selectivity makes the reaction a valuable tool for the specific functionalization of polyhalogenated aromatic compounds. nih.gov

Table 4: Regioselectivity of Metal-Halogen Exchange

| Reagent | Expected Site of Exchange | Intermediate Formed |

|---|---|---|

| n-Butyllithium (n-BuLi) | C2-Br | 2-Lithio-4-chloro-5-fluorobenzotrifluoride |

Direct functionalization of carbon-hydrogen (C-H) bonds is a modern strategy for molecular synthesis that avoids the need for pre-functionalized starting materials. The single C-H bond in this compound, located at the C6 position, is positioned next to the strongly electron-withdrawing -CF₃ group and ortho to a fluorine atom. This electronic environment makes the C-H bond relatively acidic and potentially susceptible to deprotonation by a strong base (directed ortho-metalation).

However, the electron-deficient nature of the aromatic ring makes it a challenging substrate for many transition-metal-catalyzed C-H activation cycles that proceed via electrophilic pathways. beilstein-journals.org Nevertheless, methodologies developed for electron-poor systems could potentially be applied. Given the steric hindrance from the adjacent bromine atom and the electronic deactivation of the entire ring system, specialized catalysts and reaction conditions would be necessary to achieve efficient C-H functionalization at the C6 position.

Computational Chemistry and Theoretical Studies of 2 Bromo 4 Chloro 5 Fluorobenzotrifluoride

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach allows for the prediction of various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. For 2-bromo-4-chloro-5-fluorobenzotrifluoride, DFT calculations would typically be performed using a functional, such as B3LYP, paired with a suitable basis set, like 6-311++G(d,p), to accurately account for the electronic effects of the multiple halogen substituents and the trifluoromethyl group.

A fundamental step in computational analysis is geometric optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, optimization would yield precise bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C-C ring vibrations, or vibrations involving the C-Br, C-Cl, C-F, and C-CF3 bonds. While specific experimental or calculated data for this compound is not available in the provided search results, a theoretical study on a related compound, 2-bromo-5-fluorobenzaldehyde, utilized DFT (B3LYP/6-311G*) to calculate its harmonic vibrational frequencies. A similar approach would be applicable to the title compound.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes as specific data was not found in search results.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-CF3 Bond Length | ~1.51 Å |

| C-C Aromatic Bond Lengths | ~1.39 - 1.41 Å |

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. For this compound, the electron-withdrawing nature of the halogens and the trifluoromethyl group would significantly influence the energies of these orbitals. DFT calculations can visualize the spatial distribution of the HOMO and LUMO, revealing which parts of the molecule are most involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) This table is for illustrative purposes as specific data was not found in search results.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

The distribution of electron density within a molecule governs its electrostatic interactions. DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) surface. The MEP map visualizes the electrostatic potential on the molecule's surface, with different colors representing regions of varying charge. Typically, red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the halogen atoms due to their lone pairs and a significant positive potential associated with the carbon atoms of the aromatic ring and the trifluoromethyl group.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions

For situations requiring higher accuracy than standard DFT, ab initio post-Hartree-Fock methods are employed. These methods are derived from first principles without empirical parameterization. The simplest ab initio method is Hartree-Fock (HF), but it neglects electron correlation, which is the interaction between individual electrons.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3), Configuration Interaction (CI), and Coupled Cluster (CC) theory, systematically improve upon the HF method by including electron correlation. These methods are computationally more demanding but provide more reliable energies, geometries, and other properties. For a molecule with multiple lone pairs and polar bonds like this compound, accounting for electron correlation is important for accurate predictions. A study on thioformaldehyde and its halogenated derivatives, for instance, used both Hartree-Fock and post-Hartree-Fock methods to investigate their structures and vibrational spectra, highlighting the importance of these higher-level calculations.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction pathway, and its structure and energy determine the reaction's activation energy and rate.

Halogenated aromatic compounds can undergo various reactions, including nucleophilic substitution and metal-catalyzed cross-coupling. A potential reaction of interest for this compound is halogen exchange, where one halogen atom is replaced by another.

Theoretical methods can model the entire reaction pathway for such a process. This involves locating the transition state structure and calculating its energy relative to the reactants. The difference in energy is the activation energy barrier. A high barrier indicates a slow reaction, while a low barrier suggests a faster one. For this compound, one could theoretically investigate the relative ease of exchanging the bromine versus the chlorine atom, providing insights into the molecule's regioselectivity in substitution reactions. These calculations would typically involve DFT or higher-level ab initio methods to accurately model the bond-breaking and bond-forming processes in the transition state.

Solvent Effects in Theoretical Calculations

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical calculations can account for these effects using various solvent models. The polarizable continuum model (PCM) and its variations, such as the conductor-like polarizable continuum model (CPCM), are commonly employed. smf.mx These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

For a substituted benzotrifluoride (B45747), theoretical studies in different solvents would be expected to reveal changes in its dipole moment and the energies of its frontier molecular orbitals. Generally, polar solvents would be predicted to have a more pronounced effect on the electronic properties of the molecule compared to nonpolar solvents.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly density functional theory (DFT), are frequently used to predict spectroscopic parameters.

NMR Chemical Shifts: The accurate prediction of NMR chemical shifts, especially for fluorine-containing compounds (¹⁹F NMR), is a valuable application of computational chemistry. nih.gov Methods like the gauge-including atomic orbital (GIAO) method are used to calculate the magnetic shielding tensors, from which the chemical shifts are derived. The choice of the functional and basis set in these calculations is crucial for achieving high accuracy. nih.gov For this compound, theoretical calculations could predict the ¹H, ¹³C, and ¹⁹F NMR spectra, aiding in the structural confirmation and analysis of the electronic environment of the different nuclei.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. These calculations are typically performed using DFT methods, and the results are often scaled to better match experimental data. nih.gov For the target molecule, predicted vibrational frequencies would correspond to the stretching and bending modes of its various bonds, such as C-H, C-F, C-Cl, C-Br, and the C-C bonds of the aromatic ring.

A hypothetical data table for predicted vibrational frequencies might look like this:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-F Stretch | 1200 - 1100 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

| CF₃ Symmetric Stretch | ~1150 |

| CF₃ Asymmetric Stretch | ~1280 |

Note: This table is illustrative and not based on actual calculated data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution (if relevant)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational preferences of a molecule in a solvent environment. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal how intermolecular interactions influence the molecule's shape and orientation. For a relatively rigid molecule like this compound, MD simulations would be most relevant for studying its interactions with solvent molecules and its aggregation behavior at higher concentrations.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4-chloro-5-fluorobenzotrifluoride, and how do substituent positions influence halogenation efficiency?

Methodological Answer: Synthesis typically involves sequential halogenation of benzotrifluoride derivatives. Bromination and chlorination are directed by electron-withdrawing groups (e.g., -CF₃), which meta-direct subsequent substitutions. For example, 3-Bromo-4-chlorobenzotrifluoride (CAS 454-78-4) is synthesized via Friedel-Crafts alkylation followed by halogenation under controlled conditions . Key factors include:

- Halogenation agents : NBS (N-bromosuccinimide) for bromination, Cl₂/FeCl₃ for chlorination.

- Temperature control : Reactions often proceed at 60–80°C to avoid over-halogenation.

- Steric effects : Bulkier substituents (e.g., -CF₃) reduce regioselectivity, requiring longer reaction times .

Q. Which spectroscopic techniques are critical for confirming the substitution pattern of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies aromatic proton environments and coupling patterns. Fluorine substituents induce deshielding in adjacent protons (e.g., δ ~7.5–8.5 ppm).

- ¹⁹F NMR : Resolves fluorine chemical shifts (e.g., -CF₃ at δ ~-60 ppm, aromatic F at δ ~-110 ppm) .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., M⁺ at m/z 259.44 for C₇H₃BrClF₃) confirm molecular weight .

- X-ray crystallography : Resolves ambiguities in substitution patterns using SHELXL refinement, particularly for crystalline derivatives .

Q. What purification methods are recommended for polyhalogenated benzotrifluorides, and how do physical properties guide these choices?

Methodological Answer:

- Distillation : Effective for liquids with distinct boiling points (e.g., 3-Bromo-4-chlorobenzotrifluoride boils at 188–190°C, d = 1.745 g/cm³) .

- Recrystallization : Suitable for solids (e.g., 5-Bromo-2-fluorobenzoic acid, mp 121°C) using ethanol/water mixtures .

- Column chromatography : Silica gel with hexane/ethyl acetate (9:1) separates isomers based on polarity differences .

Advanced Research Questions

Q. How can contradictory ¹⁹F NMR data be resolved for fluorinated benzotrifluorides?

Methodological Answer: Discrepancies between calculated and observed shifts may arise from:

- Solvent effects : Use deuterated solvents (e.g., CDCl₃) to minimize shifts.

- Coupling with adjacent halogens : ¹⁹F-³⁵Cl coupling (J ~20–30 Hz) splits peaks; decoupling experiments clarify assignments .

- Dynamic effects : Variable-temperature NMR detects conformational exchange (e.g., hindered rotation in ortho-substituted derivatives) .

Q. What computational strategies optimize regioselectivity in electrophilic substitutions of polyhalogenated benzotrifluorides?

Methodological Answer:

- DFT calculations : Predict activation energies for competing pathways (e.g., meta vs. para substitution). For example, -CF₃ groups stabilize transition states at meta positions .

- Electrostatic potential maps : Identify electron-deficient regions prone to electrophilic attack .

- Steric maps : Molecular mechanics simulations (e.g., MMFF94) quantify steric hindrance from -Br/-Cl substituents .

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during synthesis?

Methodological Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, reducing elimination byproducts.

- Catalyst choice : Lewis acids (e.g., FeCl₃) enhance electrophilicity, promoting substitution over elimination .

- Temperature modulation : Lower temperatures (0–25°C) disfavor elimination pathways requiring higher activation energy .

Q. What analytical approaches validate the absence of regioisomeric impurities in final products?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) separate isomers with <1% impurity detection .

- 2D NMR (COSY, NOESY) : Correlates spatial proximity of substituents to confirm regiochemistry .

- Isotopic labeling : ¹³C-labeled precursors track substitution patterns via isotopic splitting in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.